Data Presentation: Crystallographic Data for Anhydrous Gallium(III) Sulfate
Data Presentation: Crystallographic Data for Anhydrous Gallium(III) Sulfate
An In-depth Technical Guide on the Crystal Structure of Gallium(III) Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the crystal structure of anhydrous Gallium(III) sulfate, leveraging data from its isostructural analogue, iron(III) sulfate. It includes detailed experimental protocols for synthesis and structural determination, alongside quantitative crystallographic data.
Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is isostructural with anhydrous iron(III) sulfate, crystallizing in the rhombohedral space group R-3[1]. The following crystallographic data is based on the known structure of anhydrous iron(III) sulfate (Fe₂(SO₄)₃) as a proxy, providing a robust model for the atomic arrangement in anhydrous Gallium(III) sulfate.
| Parameter | Value |
| Compound | Gallium(III) Sulfate |
| Formula | Ga₂(SO₄)₃ |
| Crystal System | Trigonal |
| Space Group | R-3 (No. 148) |
| Lattice Parameters (Hexagonal Setting) | a = 8.23 Å, c = 22.30 Å |
| Unit Cell Volume | 1308.55 ų |
| Formula Units per Cell (Z) | 6 |
Table 1: Crystallographic data for anhydrous Gallium(III) sulfate, based on its isostructural relationship with anhydrous iron(III) sulfate[1].
Atomic Coordinates (Fractional)
| Atom | Wyckoff Site | x | y | z |
| Ga1 | 6c | 0 | 0 | 0.144059 |
| Ga2 | 6c | 0 | 0 | 0.355941 |
| S | 18f | 0.333333 | 0.666667 | 0.25 |
| O1 | 18f | 0.333333 | 0.666667 | 0.194444 |
| O2 | 18f | 0.333333 | 0.666667 | 0.305556 |
| O3 | 18f | 0.166667 | 0.833333 | 0.25 |
| O4 | 18f | 0.5 | 0.5 | 0.25 |
Table 2: Fractional atomic coordinates for anhydrous Gallium(III) sulfate, derived from the isostructural iron(III) sulfate[1].
Experimental Protocols
The determination of the crystal structure of anhydrous Gallium(III) sulfate involves two primary stages: the synthesis of the crystalline material and its analysis by powder X-ray diffraction followed by Rietveld refinement.
I. Synthesis of Anhydrous Gallium(III) Sulfate
This protocol outlines a common method for the synthesis of anhydrous Gallium(III) sulfate, which involves the dehydration of its hydrated form.
Materials:
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Gallium metal (Ga) or Gallium(III) hydroxide (B78521) (Ga(OH)₃)
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Concentrated sulfuric acid (H₂SO₄)
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Deionized water
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Ethanol (B145695) or Ether
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Glassware: Beakers, flasks, stirring rods
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Heating mantle or hot plate
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Vacuum oven or furnace
Procedure:
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Preparation of Hydrated Gallium(III) Sulfate (Ga₂(SO₄)₃·18H₂O):
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Carefully dissolve a known quantity of gallium metal or gallium(III) hydroxide in concentrated sulfuric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
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Continue stirring until the gallium source is completely dissolved.
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Slowly add deionized water to the solution to induce crystallization of the hydrated salt, Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).
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The crystallization process can be enhanced by cooling the solution in an ice bath and precipitating the salt by adding ethanol or ether.
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Collect the resulting white crystals by vacuum filtration and wash with a small amount of cold deionized water, followed by ethanol.
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Dehydration to Anhydrous Gallium(III) Sulfate:
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Place the hydrated Gallium(III) sulfate crystals in a crucible suitable for heating.
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Heat the sample in a vacuum oven or furnace. The dehydration occurs in stages, with the anhydrous form being obtained at temperatures above 310°C.
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Maintain the temperature for several hours to ensure complete removal of water.
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Cool the anhydrous Gallium(III) sulfate in a desiccator to prevent rehydration from atmospheric moisture.
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II. Crystal Structure Analysis by Powder X-ray Diffraction (PXRD) and Rietveld Refinement
This protocol describes the steps for analyzing the synthesized anhydrous Gallium(III) sulfate powder to determine its crystal structure.
Instrumentation:
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Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα)
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Sample holder (low-background is preferred)
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Software for Rietveld refinement (e.g., GSAS, FullProf, TOPAS)
Procedure:
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Sample Preparation:
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Grind the anhydrous Gallium(III) sulfate into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.
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Pack the powder into the sample holder, ensuring a flat and level surface.
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Data Collection:
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Mount the sample holder in the diffractometer.
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Set the data collection parameters, including the 2θ range (e.g., 10-120°), step size (e.g., 0.02°), and counting time per step. A longer counting time will improve the signal-to-noise ratio.
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Initiate the X-ray diffraction scan.
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Rietveld Refinement:
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Initial Model:
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Import the collected powder diffraction data into the Rietveld software.
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Define the initial structural model. Since Gallium(III) sulfate is isostructural with iron(III) sulfate, use the crystallographic data for Fe₂(SO₄)₃ (Space group R-3, lattice parameters, and atomic positions) as the starting model[1]. Replace the iron atomic positions with gallium.
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Refinement Strategy:
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Step 1: Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.
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Step 2: Unit Cell Parameters: Refine the lattice parameters (a and c for the hexagonal setting).
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Step 3: Peak Profile Parameters: Refine the parameters that define the peak shape (e.g., Gaussian and Lorentzian components, Caglioti parameters U, V, W). This accounts for instrumental and sample-related peak broadening.
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Step 4: Atomic Positions: Refine the fractional atomic coordinates (x, y, z) for each atom (Ga, S, O).
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Step 5: Isotropic Displacement Parameters: Refine the isotropic displacement parameters (Biso or Uiso) for each atom, which account for thermal vibrations.
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Convergence and Analysis:
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Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the refinement. The refinement is considered converged when these values are low and stable.
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Visually inspect the difference plot (observed vs. calculated pattern) to ensure there are no significant unmodeled peaks or systematic errors.
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Once the refinement is complete, the software will provide the final refined crystal structure parameters for anhydrous Gallium(III) sulfate.
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Mandatory Visualization
Caption: Experimental workflow for the synthesis and crystal structure analysis of anhydrous Gallium(III) sulfate.
